molecular formula C10H23N3 B7986523 (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

(R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Cat. No.: B7986523
M. Wt: 185.31 g/mol
InChI Key: FQBRIAFBDKOTLB-SNVBAGLBSA-N
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Description

®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H21N3 It is a derivative of piperidine, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves the reaction of ®-1-methylpiperidin-3-amine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The compound is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine: A closely related compound with a similar structure but different substituents.

    ®-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine: Another similar compound with isopropyl substituents.

Uniqueness

®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N'-ethyl-N'-[(3R)-1-methylpiperidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-13(8-6-11)10-5-4-7-12(2)9-10/h10H,3-9,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBRIAFBDKOTLB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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